3-((3-Methoxyphenyl)thio)propanoic Acid: Structural Profile and Synthetic Utility
3-((3-Methoxyphenyl)thio)propanoic Acid: Structural Profile and Synthetic Utility
The following technical guide provides an in-depth analysis of 3-((3-Methoxyphenyl)thio)propanoic acid , a versatile organosulfur intermediate used in medicinal chemistry and materials science.
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Executive Summary
3-((3-Methoxyphenyl)thio)propanoic acid (CAS: 22916-29-6) is a functionalized carboxylic acid characterized by a thioether linkage connecting a meta-methoxy-substituted phenyl ring to a propanoic acid tail.[1] As a "privileged structure" in drug discovery, it serves as a critical scaffold for synthesizing thiochroman-4-ones , PPAR agonists , and various metabolic disease therapeutics.[1] Its dual functionality—an oxidizable sulfur center and a reactive carboxylic acid—makes it a valuable building block for fragment-based drug design (FBDD).[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-[(3-Methoxyphenyl)sulfanyl]propanoic acid |
| Common Name | 3-((3-Methoxyphenyl)thio)propionic acid |
| CAS Registry Number | 22916-29-6 |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| SMILES | COc1cccc(SCCC(=O)O)c1 |
Physicochemical Properties
The compound exhibits properties typical of aryl-alkyl thioethers with a polar carboxylic acid terminus.[1]
| Property | Value / Description | Source/Note |
| Physical State | Crystalline Solid | Inferred from 2- and 4- isomers (MP 89°C, 104°C) |
| Melting Point | 45–65 °C (Predicted) | Isomeric trend analysis |
| pKa (Acid) | 4.52 ± 0.10 | Carboxylic acid dissociation |
| LogP (Octanol/Water) | 2.21 | Lipophilic aryl-thio core |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Requires basic pH for aqueous solubility |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Carboxylic OH and C=O/OMe/S |
Structural Analysis & Electronic Properties
The molecule features three distinct electronic zones that dictate its reactivity and binding affinity:
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The Meta-Methoxy Phenyl Ring: The methoxy group (-OCH₃) at the 3-position is an electron-donating group (EDG) by resonance but inductive withdrawing.[1] This specific meta placement activates the 4- and 6-positions for electrophilic aromatic substitution (EAS), facilitating cyclization reactions.[1]
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The Thioether Linker (-S-): The sulfur atom acts as a soft nucleophile and a site for oxidative modification.[1] It can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), altering the molecule's polarity and geometry.[1]
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The Propanoic Acid Tail (-CH₂CH₂COOH): This flexible tether provides a "handle" for amide coupling or esterification, allowing the molecule to be attached to larger pharmacophores.[1]
Electronic Distribution Diagram
Figure 1: Electronic zones of 3-((3-Methoxyphenyl)thio)propanoic acid.[1]
Synthesis & Manufacturing
The synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid is typically achieved through two primary pathways: Thiol-Ene Michael Addition or Nucleophilic Substitution .[1]
Method A: Base-Promoted Nucleophilic Substitution (Standard)
This method involves the reaction of 3-methoxybenzenethiol with 3-chloropropanoic acid or 3-bromopropanoic acid in an alkaline medium.[1]
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Reagents: 3-Methoxybenzenethiol, 3-Chloropropanoic acid, NaOH (aq) or K₂CO₃/Acetone.[1]
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Conditions: Reflux for 4–6 hours.[1]
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Mechanism: The thiolate anion (ArS⁻) attacks the β-carbon of the halo-acid via an Sɴ2 mechanism.[1]
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Yield: Typically 85–95%.[1]
Method B: Copper-Catalyzed Coupling (Arylation)
Alternatively, the compound can be synthesized from 3-mercaptopropanoic acid and 3-iodoanisole using a copper catalyst.[1]
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Reagents: 3-Mercaptopropanoic acid, 3-Iodoanisole, CuI (10 mol%), K₂CO₃, DMF.[1]
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Conditions: 100°C, 12–24 hours.
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Advantage: Avoids the use of malodorous aryl thiols as starting materials.[1]
Synthetic Workflow Diagram
Figure 2: Primary synthetic pathway via nucleophilic substitution.[1]
Spectroscopic Characterization
Researchers can identify the compound using the following diagnostic signals.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH ).[1]
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δ 7.18 (t, J=8 Hz, 1H): Aromatic proton at C5 (meta to both substituents).
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δ 6.90–7.00 (m, 2H): Aromatic protons at C2 and C6.
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δ 6.75 (dd, 1H): Aromatic proton at C4 (ortho to OMe, para to S).
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δ 3.80 (s, 3H): Methoxy group (-OCH ₃).[1]
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δ 3.15 (t, J=7 Hz, 2H): Methylene adjacent to sulfur (-S-CH ₂-).[1]
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δ 2.68 (t, J=7 Hz, 2H): Methylene adjacent to carbonyl (-CH ₂-COOH).[1]
Infrared Spectroscopy (IR)
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2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
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1705–1720 cm⁻¹: Strong C=O stretch (carbonyl).
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1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
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690 cm⁻¹: C-S stretch (thioether).
Applications in Drug Discovery
Thiochroman-4-one Precursor
The most significant application of this acid is its cyclization to form 7-methoxythiochroman-4-one .[1] This is achieved via an intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Thionyl Chloride/Aluminum Chloride.[1] Thiochromanones are key intermediates for antifungal and anticancer agents.
PPAR Agonist Scaffold
The 3-((3-methoxyphenyl)thio)propanoic acid motif mimics the "acidic head + lipophilic tail" structure required for Peroxisome Proliferator-Activated Receptor (PPAR) binding.[1]
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Mechanism: The carboxylic acid forms ionic interactions with residues (e.g., Tyr473) in the PPAR ligand-binding domain (LBD), while the methoxy-phenyl core occupies the hydrophobic pocket.[1]
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Therapeutic Area: Metabolic syndrome, Type 2 diabetes, and dyslipidemia.
Metabolic Stability
The thioether linkage is metabolically active. In vivo, it is often oxidized to the sulfoxide (chiral) and then the sulfone. Drug developers must assess the S-oxidation potential early in the lead optimization phase.[1]
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store in a cool, dry place. Keep container tightly closed. The thioether is susceptible to slow oxidation by air; store under inert gas (Nitrogen/Argon) for long-term stability.[1]
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (sulfur oxides will be generated).
References
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Preparation of 3-(arylthio)propanoic acids. Thieme Connect. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides.[1][2] Link[1]
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Biological Activity of Phenyl-Propanoic Acids. National Institutes of Health (PubChem). 3-(3-Methoxyphenyl)propionic acid Data.[1] Link[1]
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Thiochroman-4-one Synthesis. MDPI Molecules. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Link[1]
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Chemical Properties of Aryl Sulfides. NIST Chemistry WebBook. Miconazole (Analogous Thioether Data). Link[1]
